2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid
Description
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-5-2-3-6(4-7(12)13)8(10)9(5)11/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
IPZQAGPEZQKPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC(=O)O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization of Aromatic Precursors
This method involves starting from substituted aromatic compounds, such as methyl-substituted chlorofluorobenzenes, and introducing the acetic acid moiety through nucleophilic substitution and oxidation steps.
Step 1: Nitration or Halogenation of Aromatic Ring
Aromatic precursors like 2-chloro-3-fluoro-4-methylbenzene are nitrated or halogenated using nitrating acids (e.g., fuming nitric acid combined with sulfuric acid) under controlled temperatures (typically 20–40°C) to introduce nitro groups or additional halogen substituents.
Step 2: Introduction of the Acetic Acid Group
The key step involves converting the aromatic halogenated compounds into phenylacetic acids. This is often achieved via a halogen-metal exchange (e.g., using magnesium or aluminum reagents) followed by carboxylation with carbon dioxide (CO₂) or via a Grignard reaction with chloroacetic acid derivatives.
Step 3: Hydrolysis and Purification
The resulting intermediates are hydrolyzed to yield the target phenylacetic acid. Purification is typically performed through recrystallization or chromatography.
- Suitable for large-scale synthesis.
- Allows for high regioselectivity when starting from appropriately substituted precursors.
- Multi-step process with potential for side reactions.
- Requires careful control of reaction conditions to prevent over-halogenation or undesired substitutions.
Chloromethylation Followed by Halogenation and Oxidation
This approach involves introducing a chloromethyl group onto the aromatic ring, followed by halogenation and oxidation steps to form the phenylacetic acid derivative.
Chloromethylation: Aromatic ring is treated with chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst (e.g., zinc chloride) to form a chloromethylated intermediate.
Halogenation: The chloromethylated compound undergoes selective halogenation using halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) to introduce fluorine and chlorine substituents at specific positions.
Oxidation: The chloromethyl group is oxidized to the acetic acid moiety using oxidizing agents such as potassium permanganate or chromium-based reagents.
- Enables regioselective functionalization.
- Compatible with various aromatic substrates.
- Use of hazardous reagents.
- Multiple steps requiring purification at each stage.
Multi-step Synthesis via Aromatic Nitration and Reduction
Based on patent literature, a common route involves nitration of a suitable aromatic precursor, followed by reduction and functionalization:
Step 1: Nitration of methyl-substituted chlorofluorobenzene derivatives to introduce nitro groups at desired positions.
Step 2: Reduction of nitro groups to amino groups, forming aminobenzene derivatives.
Step 3: Conversion of amino groups to acetic acid derivatives via diazotization and subsequent hydrolysis or via Sandmeyer reactions to introduce the acetic acid side chain.
- Well-established chemistry.
- High yields with optimized conditions.
- Multiple steps with purification.
- Potential for regioisomer formation requiring separation.
Patent-Disclosed Synthesis Pathways
According to recent patents, especially the one from CN106928044A, a notable method involves:
- Starting Material: 2,3-Difluoroaniline derivatives.
- Nitration: Using nitrating acids (fuming nitric acid and sulfuric acid) at 20–40°C.
- Chloromethylation and Halogenation: Using chloromethyl reagents and halogenating agents.
- Oxidation: Employing oxidants like potassium permanganate or chromium reagents to convert side chains into acetic acids.
This pathway emphasizes the importance of regioselectivity and process scalability, reducing side reactions and improving yields.
Summary Data Table:
| Method | Starting Material | Key Reagents | Major Steps | Advantages | Limitations |
|---|---|---|---|---|---|
| Aromatic substitution & oxidation | Methylated chlorofluorobenzene derivatives | Nitrating acids, CO₂, Grignard reagents | Nitration, halogenation, carboxylation, hydrolysis | High regioselectivity, scalable | Multi-step, requires precise control |
| Chloromethylation & halogenation | Aromatic precursors with methyl groups | Chloromethyl reagents, halogenating agents | Chloromethylation, halogenation, oxidation | Good regioselectivity | Hazardous reagents, multiple steps |
| Nitration & reduction | Aromatic amino derivatives | Nitrating acids, reducing agents | Nitration, reduction, diazotization, hydrolysis | Well-understood, high yields | Longer process, purification needed |
| Patent-disclosed process | 2,3-Difluoroaniline derivatives | Nitrating acids, halogenating agents, oxidants | Nitration, halogenation, oxidation | Process scalability, high regioselectivity | Patent-specific, complex setup |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.
Scientific Research Applications
2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid with key analogs:
*CAS from ; †Calculated based on formula C₉H₈ClFO₂.
Key Observations:
- Substituent Effects on Acidity: Electron-withdrawing groups (Cl, F) increase the acidity of the acetic acid moiety, enhancing solubility in polar solvents. For example, 2-(2-chloro-4-hydroxyphenyl)acetic acid (pKa ~3.1) is more acidic than non-halogenated analogs.
- Lipophilicity : Methyl and trifluoromethyl groups (e.g., in 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid, ) improve membrane permeability, critical for CNS drug candidates.
- Biological Activity: Fluorine and chlorine substituents often enhance bioactivity.
Biological Activity
2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that include halogen substituents. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid is CHClFO, with a molar mass of approximately 188.61 g/mol. It appears as a white to off-white crystalline solid and is slightly soluble in water. The presence of chlorine and fluorine atoms enhances its biological activity by increasing binding affinities to various biological targets.
Antimicrobial Properties
Preliminary studies indicate that 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid exhibits antibacterial activity against several strains of bacteria. Notably, it has shown effectiveness against Klebsiella pneumoniae, with mechanisms likely involving interference with bacterial cell wall synthesis through interactions with penicillin-binding proteins.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These values suggest a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
The mechanism by which 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid exerts its antibacterial effects involves binding to specific enzymes or receptors within the bacterial cells, leading to alterations in their activity. This includes inhibition of key enzymes involved in cell wall synthesis, which is critical for bacterial survival and proliferation. Molecular docking studies have indicated that the halogen substituents significantly enhance the compound's binding affinity, thus improving its efficacy against bacterial infections.
Case Studies and Research Findings
Several studies have investigated the biological activities of derivatives of this compound:
- Antimicrobial Efficacy : A study highlighted that derivatives based on the structure of 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid exhibited varying degrees of antimicrobial activity, with some showing enhanced potency compared to the parent compound .
- Structure-Activity Relationships (SAR) : Research has focused on modifying the substituents on the phenyl ring to optimize biological activity. It was found that electron-withdrawing groups, such as fluorine and chlorine, significantly increase antimicrobial potency compared to electron-donating groups .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic profile have suggested that modifications to the compound can lead to improved oral bioavailability and reduced toxicity, making it a candidate for further development in pharmaceuticals targeting bacterial infections .
Q & A
(Basic) What spectroscopic techniques are critical for characterizing 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid, and what key features should researchers prioritize?
Answer:
Characterization requires 1H/13C/19F NMR , FT-IR , and HRMS . Key spectral features include:
- 1H NMR : Aromatic protons show complex splitting due to Cl/F proximity. The carboxylic acid proton appears as a broad singlet (~δ 12 ppm, solvent-dependent).
- 19F NMR : A singlet at δ -110 to -120 ppm confirms fluorine’s electronic environment.
- IR : O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate the carboxylic acid group.
- HRMS : Molecular ion [M-H]⁻ at m/z 216.0095 (C₉H₇ClFO₂⁻).
Validate purity via melting point (mp) analysis and chromatographic retention times .
(Advanced) How can regioselectivity be controlled during halogenation to synthesize 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid?
Answer:
The 4-methyl group directs electrophilic substitution to adjacent positions. Key steps:
Chlorination : Use Cl₂ in acetic acid (0–5°C) for ortho substitution relative to methyl.
Fluorination : Employ Balz-Schiemann or halogen-exchange reactions (e.g., KF/CuCl₂).
Byproduct Mitigation : Monitor via TLC; purify via recrystallization (ethanol/water) or silica gel chromatography (hexane/EtOAc).
Typical yields: 70–85%. Competitive over-halogenation requires kinetic control .
(Advanced) What crystallographic insights inform the reactivity of 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid?
Answer:
Single-crystal X-ray analysis reveals:
- Hydrogen bonding : Centrosymmetric dimers via O-H···O bonds (R₂²(8) motif; bond length: 1.86–1.92 Å).
- Dihedral angle : 78–82° between phenyl ring and acetic acid moiety, sterically hindering nucleophilic attack.
- Electronic effects : Cl increases hydrogen bond strength by ~15% vs. non-halogenated analogs (validated by DFT).
These features reduce solubility in aprotic solvents but enhance crystalline stability .
(Advanced) How do substituent electronic effects influence molecular modeling of halogenated aryl acetic acids?
Answer:
- Bond angle distortion : Electron-withdrawing groups (Cl, F) increase adjacent C-C-C angles by 2–4° (e.g., Cl-substituted angle: 121.5° vs. methyl: 118.2° ).
- Modeling adjustments : Use B3LYP-D3 functional with SMD solvation to account for steric/electronic effects. Validate force fields against crystallographic data (e.g., unit cell parameters: a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å ).
Inaccurate angle predictions lead to errors in transition-state modeling .
(Methodological) How should researchers resolve discrepancies between computational and experimental pKa values?
Answer:
Experimental validation : Use potentiometric titration (0.1M KCl), UV-Vis, and 1H NMR.
Computational calibration : Compare with benchmarks like 2,4-Dichlorophenoxyacetic acid (pKa 2.6 ).
Error analysis : Discrepancies >0.5 units require re-evaluating solvation models or tautomerization pathways.
Hybrid methods (e.g., COSMO-RS ) improve accuracy for polyhalogenated systems .
(Advanced) What strategies minimize side reactions when using this compound in natural product synthesis?
Answer:
- Protection : Convert carboxylic acid to methyl ester (CH₃I/K₂CO₃) to prevent nucleophilic interference.
- Cross-coupling : Use Pd(PPh₃)₄ with AsPh₃ to suppress proto-dehalogenation in Suzuki-Miyaura reactions.
- Microwave-assisted synthesis : Reduces decarboxylation in Perkin condensations (120°C, 30 min).
Monitor byproducts (e.g., dehalogenated analogs) via HPLC-MS. Successfully applied in Combretastatin A-4 analogs .
(Basic) What safety precautions are essential for handling this compound?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods.
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Spill management : Neutralize with sodium bicarbonate; dispose via hazardous waste protocols.
Refer to SDS guidelines for halogenated aromatics (e.g., acute toxicity data ).
(Advanced) How does steric hindrance from the 4-methyl group affect synthetic derivatization?
Answer:
The methyl group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
